5,5-Dimethyl-2,4(3H,5H)-furandione
Overview
Description
5,5-Dimethyl-2,4(3H,5H)-furandione, also known as DMF or dimethylfuran-2,4-dione, is an organic compound with the molecular formula C6H6O3. It is a cyclic diketone that has been synthesized and studied for its potential applications in various fields of research.
Scientific Research Applications
Synthetic Applications
5,5-Dimethyl-2,4(3H,5H)-furandione, also known as β-tetronic acid, exhibits significant synthetic applicability due to its multifunctional nature. It serves as a synthon in various heterocyclic systems, demonstrating its versatility in chemical synthesis (Schmidt & Zimmer, 1981). Additionally, its ability to undergo condensation with arylcarboxyaldehydes, leading to the formation of arylmethylene furandiones, highlights its role in creating diverse molecular structures (Villemin & Labiad, 1990). This reactivity is further explored in the synthesis of dihydro-2,3-furandiones, showcasing the compound's potential in generating a range of analogs (Hata, Morishita, Akutsu, & Kawamura, 1991).
Catalytic and Reaction Studies
5,5-Dimethyl-2,4(3H,5H)-furandione's involvement in reactions with heteroaromatic aldehydes, yielding heteroarylmethylene derivatives, illustrates its reactivity under specific conditions, such as the presence of concentrated hydrochloric acid (Schmidt & Zimmer, 1983). Its role in the Vilsmeier-Haak reaction, leading to the formation of β-substituted furans, indicates its utility in more complex chemical transformations (Krapivin et al., 1999). Furthermore, the electrochemical reduction of furandione derivatives has been studied, providing insights into potential applications in electrochemistry (Helmy, 1997).
Material Synthesis and Environmental Applications
Research into the synthesis of oligoesters from furandicarboxylic acid demonstrates the potential of 5,5-Dimethyl-2,4(3H,5H)-furandione in the production of biobased polymers and materials, highlighting its significance in sustainable chemistry (Cruz-Izquierdo et al., 2015). In atmospheric science, the quantification of furandiones in ambient aerosol underlines its environmental relevance, particularly in the context of photooxidation of volatile organic compounds and secondary organic aerosol formation (Al-Naiema, Roppo, & Stone, 2017).
properties
IUPAC Name |
5,5-dimethyloxolane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCISQGOKRLRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281349 | |
Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50630-62-1 | |
Record name | NSC21366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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